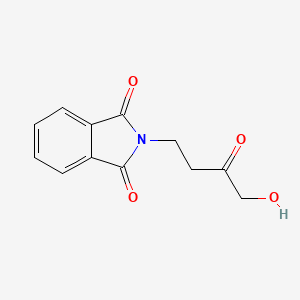

2-(4-Hydroxy-3-oxobutyl)isoindoline-1,3-dione

描述

Historical Context and Discovery

The development of 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione can be traced to the broader historical evolution of phthalimide chemistry, which began with the foundational work of Siegmund Gabriel in the late 19th century. The Gabriel synthesis, first reported for phthalimide alkylation in 1884 and subsequently developed into a general synthetic method by Gabriel in 1887, established the fundamental principles for preparing nitrogen-containing heterocycles that would later influence the development of more complex isoindole derivatives. This historical foundation provided the synthetic methodology framework that enabled chemists to explore various substituted phthalimide derivatives, including compounds with complex side chains such as the hydroxy-oxobutyl moiety found in this particular compound.

The systematic study of isoindole derivatives gained momentum throughout the 20th century as researchers recognized the potential of these compounds in pharmaceutical applications. The development of modern synthetic techniques and analytical methods allowed for more precise characterization and preparation of specific derivatives like 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione. The compound's discovery and characterization represent part of the ongoing effort to expand the chemical space of biologically active nitrogen heterocycles, building upon decades of research into phthalimide and isoindole chemistry that began with Gabriel's pioneering work.

Significance in Organic Chemistry

2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione holds considerable significance in organic chemistry due to its dual functional group nature and its position within the phthalimide derivative family. The compound represents an important class of synthetic intermediates that can participate in various chemical transformations due to the presence of multiple reactive sites. The isoindole-1,3-dione core provides a stable bicyclic framework while the hydroxy-oxobutyl side chain introduces additional reactivity patterns that can be exploited in synthetic chemistry applications.

The significance of this compound extends to its role as a building block in organic transformations, following the established tradition of phthalimides serving as versatile precursors in synthetic chemistry. Research has demonstrated that phthalimide derivatives can undergo various reactions including nucleophilic substitutions, cyclizations, and functional group transformations. The specific structural features of 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione, particularly the combination of carbonyl and hydroxyl functionalities, make it a valuable intermediate for further chemical modifications and the construction of more complex molecular architectures.

Furthermore, the compound's significance is amplified by the broader recognition of isoindole derivatives as important pharmacophores in medicinal chemistry. Studies have shown that many isoindole-containing compounds exhibit notable bioactivity across various therapeutic areas, making derivatives like 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione valuable targets for pharmaceutical research and development. The structural diversity possible within this chemical class has led to the development of numerous drug candidates and has established isoindole derivatives as a significant area of focus in contemporary organic and medicinal chemistry.

Structural Classification and Nomenclature

2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione is systematically classified as an N-substituted isoindole-1,3-dione derivative, specifically featuring a functionalized four-carbon side chain attached to the nitrogen atom of the phthalimide core. The compound's molecular formula C₁₂H₁₁NO₄ reflects its composition of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms, with a molecular weight of 233 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the position and nature of the substituent attached to the isoindole ring system.

The structural classification places this compound within the broader category of phthalimide derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused to an imide functional group. The specific substituent, 4-hydroxy-3-oxobutyl, introduces both alcohol and ketone functionalities that significantly influence the compound's chemical behavior and potential reactivity patterns. The presence of these functional groups creates multiple sites for potential chemical modifications and interactions, contributing to the compound's versatility as a synthetic intermediate.

The nomenclature system used for this compound reflects the systematic approach to naming complex organic molecules, where the parent isoindole-1,3-dione structure is identified first, followed by the specification of the N-substituent. This naming convention allows for clear identification of the compound's structural features and facilitates communication within the scientific community about its properties and applications.

Position in Isoindole Derivative Chemistry

Within the expansive field of isoindole derivative chemistry, 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione occupies a distinctive position as a functionalized N-alkyl derivative that bridges simple phthalimide structures with more complex bioactive molecules. The compound represents part of the evolution from basic phthalimide chemistry toward increasingly sophisticated derivatives designed for specific applications in medicinal chemistry and pharmaceutical research. This positioning reflects the ongoing development of isoindole chemistry from Gabriel's original synthetic methods to contemporary approaches for creating diverse functionalized derivatives.

The compound's position within isoindole derivative chemistry is further defined by its relationship to other significant members of this chemical class, including established pharmaceutical agents and research compounds. Studies have documented the synthesis and evaluation of numerous phthalimide derivatives for their biological activities, with many showing promise as antimicrobial, anti-inflammatory, and anticancer agents. The specific structural features of 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione, particularly the hydroxy-ketone functionality in the side chain, position it among derivatives that may exhibit enhanced biological activity compared to simpler phthalimide structures.

Research in isoindole derivative chemistry has demonstrated that structural modifications, particularly those involving N-substitution patterns, can significantly influence biological activity and chemical reactivity. The development of compounds like 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione represents part of the systematic exploration of structure-activity relationships within this chemical class. This compound's unique combination of functional groups places it in a position to serve as both a synthetic intermediate for further derivatization and as a potential lead compound for biological evaluation.

The synthetic accessibility of 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione through established phthalimide chemistry methods, combined with its potential for further functionalization, positions it as a valuable member of the isoindole derivative family. The compound exemplifies the versatility and ongoing relevance of phthalimide chemistry in contemporary organic synthesis, demonstrating how classical synthetic methods can be applied to create modern chemical entities with potential applications in pharmaceutical and materials science research.

属性

IUPAC Name |

2-(4-hydroxy-3-oxobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-7-8(15)5-6-13-11(16)9-3-1-2-4-10(9)12(13)17/h1-4,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTXHWFIXWDNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223753 | |

| Record name | 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76879-43-1 | |

| Record name | 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76879-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-hydroxy-3-oxobutyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with hydroxy-oxobutyl precursors under controlled conditions. One common method involves the use of a base-catalyzed reaction where the isoindole derivative is reacted with a hydroxy-oxobutyl compound in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the oxo group can produce an alcohol.

科学研究应用

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione can inhibit tumor growth by targeting specific cancer cell lines. In vitro tests showed that this compound could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Antioxidant Properties

Research has also highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. A study found that derivatives of isoindole compounds significantly reduced oxidative stress markers in cellular models .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes linked to disease states. For example, it showed promise as an inhibitor of specific kinases involved in cancer progression. This inhibition could lead to new therapeutic strategies for managing cancer and other diseases associated with kinase activity .

Polymer Chemistry

In material science, 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione has been explored as a building block for synthesizing novel polymers. Its unique chemical structure allows for the development of materials with enhanced mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can improve their durability and resistance to environmental factors .

Nanotechnology

The compound's properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Studies have shown that nanoformulations containing isoindole derivatives can enhance the bioavailability of therapeutic agents while minimizing side effects .

Case Study 1: Anticancer Research

A notable study published in a peer-reviewed journal focused on the anticancer effects of isoindole derivatives, including 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione. The researchers treated various cancer cell lines with the compound and observed significant reductions in cell viability compared to controls. The study concluded that this class of compounds warrants further investigation as potential anticancer agents .

Case Study 2: Antioxidant Activity

In another research project, scientists evaluated the antioxidant capacity of several isoindole derivatives through DPPH radical scavenging assays. The results indicated that 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative stress .

作用机制

The mechanism by which 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxo groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the isoindole moiety can interact with aromatic residues in proteins, further influencing biological pathways.

相似化合物的比较

Key Observations :

- The bromo-oxobutyl derivative () exhibits higher density and LogP due to bromine’s electronegativity and lipophilicity .

- The hydroxybutyl analog () likely has improved water solubility compared to bromo or methyl-oxo derivatives, attributed to the polar hydroxyl group.

- Thalidomide () has a distinct dioxopiperidine ring, contributing to its unique immunomodulatory properties and lower LogP .

Pharmacological Activity

Anticonvulsant Potential

Phthalimide derivatives with alkyl or aryl side chains (e.g., 2-phenylethyl, ) show potent anticonvulsant activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) models. Molecular docking studies suggest their interaction with voltage-gated sodium channels, akin to phenytoin .

生物活性

2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention due to its diverse biological activities. This compound is part of a larger class of isoindole derivatives that are being explored for their potential therapeutic applications, particularly in neurodegenerative diseases and as inhibitors of key enzymes involved in cognitive decline.

The molecular formula for 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione is C12H11NO4, with a molecular weight of approximately 233.23 g/mol. Its structure includes an isoindole core with a hydroxybutyl substituent that may influence its biological interactions.

Anti-inflammatory and Antibacterial Effects

Recent studies have indicated that derivatives of isoindoline-1,3-dione exhibit significant anti-inflammatory and antibacterial properties. For instance, compounds synthesized from this class have been shown to inhibit the activity of pro-inflammatory cytokines and bacterial growth in vitro .

Acetylcholinesterase Inhibition

One of the most promising areas of research involves the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in neurotransmission. In silico studies and subsequent in vitro assays have demonstrated that certain derivatives possess potent AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM . This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Neuroprotective Effects

The neuroprotective properties of isoindoline derivatives are attributed to their ability to modulate multiple pathways involved in neurodegeneration. They have been shown to regulate glutamate transmission and exert anti-apoptotic effects on neuronal cells .

Study on AChE Inhibition

In a recent study published in 2024, researchers synthesized six new derivatives of isoindoline-1,3-dione and evaluated their inhibitory effects against AChE and BuChE. The most effective derivative exhibited an IC50 value of 1.12 μM for AChE inhibition, indicating a strong potential for further development as a therapeutic agent for Alzheimer's disease .

Molecular Docking Analysis

Molecular docking studies revealed that these compounds interact favorably with the active sites of AChE and BuChE, suggesting a mechanism through which they inhibit enzyme activity. The presence of specific functional groups on the isoindole structure appears to enhance binding affinity .

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-hydroxy-3-oxobutyl)-isoindole-1,3-dione derivatives, and how can reaction conditions be adjusted to improve yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing phthalic anhydride derivatives with hydroxyl- or ketone-containing alkylamines in ethanol or n-butanol (60–80°C, 1–10 hours) typically yields isoindole-dione derivatives. Adjusting stoichiometry (1:1 molar ratio), solvent polarity, or temperature can enhance yields (e.g., 70–80% yields reported for similar compounds) . Purification via recrystallization (ethyl alcohol) or column chromatography is recommended.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- IR spectroscopy to confirm carbonyl stretches (~1700–1750 cm⁻¹ for imide groups).

- ¹H/¹³C NMR to resolve substituent patterns (e.g., hydroxybutyl protons at δ 1.5–4.5 ppm, aromatic protons at δ 7.5–8.5 ppm).

- Mass spectrometry (MS) for molecular ion validation (e.g., ESI-MS m/z calculated for C₁₂H₁₁NO₄: 233.07).

Elemental analysis (±0.3% deviation) ensures purity .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : The compound is stable under anhydrous, inert atmospheres (argon/nitrogen) at 2–8°C. Avoid prolonged exposure to moisture or light, as hydrolysis of the imide ring may occur. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring is advised .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of isoindole-dione derivatives, and how can structure-activity relationships (SAR) guide further modifications?

- Methodological Answer : Antimicrobial activity (e.g., against S. aureus or E. coli) is linked to the compound’s ability to inhibit bacterial enzymes (e.g., dihydrofolate reductase). SAR studies suggest:

- Hydrophobic substituents (e.g., alkyl chains) enhance membrane penetration.

- Electron-withdrawing groups (e.g., fluorine) improve target binding.

Testing via broth microdilution (MIC values) and molecular docking (PDB: 1DHF) can validate modifications .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

- Methodological Answer : Replace traditional solvents (ethanol) with ionic liquids or water under microwave-assisted conditions to reduce energy use. Catalytic methods (e.g., enzyme-mediated condensation) can minimize waste. Evidence from polysilsesquioxane synthesis shows solvent-free polycondensation at atmospheric pressure achieves >90% conversion .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties and toxicity profile?

- Methodological Answer : Use in silico platforms like SwissADME to predict LogP (~1.5–2.0), bioavailability (Lipinski’s Rule of Five compliance), and CYP450 interactions. Toxicity risk (e.g., hepatotoxicity) can be modeled via ProTox-II, cross-referenced with in vitro assays (e.g., HepG2 cell viability) .

Q. How can researchers resolve contradictions in reported toxicity data for isoindole-dione analogs?

- Methodological Answer : Discrepancies (e.g., acute oral toxicity LD₅₀ ranging 300–500 mg/kg) may arise from purity differences or model organisms. Standardize testing per OECD Guidelines 423 (acute toxicity) and 407 (28-day repeated dose). Cross-validate with metabolomics (LC-MS) to identify toxic metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。